molecular formula C6H4BrNO2S B2609515 3-Bromo-4-nitrobenzenethiol CAS No. 1823075-44-0

3-Bromo-4-nitrobenzenethiol

Cat. No. B2609515
CAS RN: 1823075-44-0
M. Wt: 234.07
InChI Key: LOXRQVIVWMSVBL-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has an average mass of 234.070 Da and a monoisotopic mass of 232.914597 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitrobenzenethiol can be analyzed using various methods such as X-ray diffraction and computational chemistry techniques like Density Functional Theory (DFT). These methods can provide insights into the molecule’s geometry, electron distribution, and other physical and chemical properties .


Physical And Chemical Properties Analysis

3-Bromo-4-nitrobenzenethiol is a compound with a molecular formula of C6H4BrNO2S . Its exact physical and chemical properties are not specified in the available resources .

Scientific Research Applications

  • Photochemistry and Radical Generation : 3-Bromo-4-nitrobenzenethiol has been studied for its photochemical properties. In a study by Alam and Ito (1999), the transient absorption spectra of p-nitrobenzenethiol (a related compound) were measured. It was found that nitrobenzenethio radicals were predominantly formed in nonpolar and less polar solvents, while the formation of the triplet state of deprotonated nitrobenzenethione was observed in protic polar solvents. This indicates that 3-Bromo-4-nitrobenzenethiol can act as a selective generator of thione triplets and thio radicals in various solvents, a property that could be exploited in photochemical applications (Alam & Ito, 1999).

  • Electrophilic Bromination of Nitrobenzene : Research by Sobolev et al. (2014) demonstrated that Ba(BrF4)2 can act as a highly active brominating agent. This research is relevant because it pertains to the reaction of nitrobenzene to form bromo-nitro compounds, similar to 3-Bromo-4-nitrobenzenethiol. This study shows the potential of certain reactions in efficiently producing brominated nitro compounds, which can have various applications in organic synthesis and industrial chemistry (Sobolev et al., 2014).

  • Aromatic Nucleophilic Substitution and Rearrangement : A study conducted by Guerrera et al. (1995) on 3-Bromo-2-nitrobenzo[b]thiophene, a closely related compound, with amines revealed the formation of unexpected isomeric structures. This research highlights the potential of 3-Bromo-4-nitrobenzenethiol in novel synthetic pathways, particularly in the formation of new isomers through aromatic nucleophilic substitution and rearrangement (Guerrera et al., 1995).

  • Application in Polymer Solar Cells : A study by Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene (a similar compound) in polymer solar cells. The addition of this compound improved the power conversion efficiency of the solar cells significantly. This suggests that derivatives of 3-Bromo-4-nitrobenzenethiol could be explored for enhancing the performance of photovoltaic devices (Fu et al., 2015).

Safety and Hazards

While specific safety data for 3-Bromo-4-nitrobenzenethiol is not available, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRQVIVWMSVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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